molecular formula C16H21N3O4S B567853 Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253790-09-8

Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B567853
CAS RN: 1253790-09-8
M. Wt: 351.421
InChI Key: IEISPQPIXMLLKI-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Its molecular formula is C16H21N3O4S and has a molecular weight of 351.42 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound can be determined by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density can be determined using standard laboratory techniques .

Scientific Research Applications

Synthesis of Novel Compounds

  • Research by Bakhite, Al‐Sehemi, and Yamada (2005) involved the preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the chemical versatility of compounds like ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate in synthesizing new chemical entities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Pharmaceutical Research

  • Śladowska, Bartoszko-Malik, and Zawisza (1990) discussed the condensation of compounds related to this compound to create pharmacologically active derivatives, showcasing the potential of such compounds in drug discovery (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Development of Heterocyclic Chemistry

  • Santilli, Kim, and Wanser (1971) described methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, a category that includes compounds like this compound. This work is foundational in the field of heterocyclic chemistry (Santilli, Kim, & Wanser, 1971).

Antibacterial Properties

  • Guo et al. (1983) conducted a study on pyrido[2,3-d]pyrimidine derivatives, which are structurally related to this compound, examining their potential as antibacterial agents. This research underscores the significance of such compounds in developing new antibiotics (Guo Hy et al., 1983).

Mechanism of Action

The mechanism of action of this compound seems to be related to its neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

The safety data sheet advises to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 5-hydroxy-8-(3-methylbutyl)-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-23-15(22)11-12(20)10-8-17-16(24-4)18-13(10)19(14(11)21)7-6-9(2)3/h8-9,20H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEISPQPIXMLLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CCC(C)C)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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